Levofuraltadone is the L enantiomer of furaltadone, a nitrofuran antibiotic that is effective against bacterial infections in birds when added to feed or drinking water. Levofuraltadone has been used to treat Trypanosoma cruzi infection in Chagas' disease.
LEVOFURALTADONE
CAS No.: 3795-88-8
Cat. No.: VC0532950
Molecular Formula: C13H16N4O6
Molecular Weight: 324.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3795-88-8 |
---|---|
Molecular Formula | C13H16N4O6 |
Molecular Weight | 324.29 g/mol |
IUPAC Name | (5S)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/t11-/m0/s1 |
Standard InChI Key | YVQVOQKFMFRVGR-NGPAHMQLSA-N |
Isomeric SMILES | C1COCCN1C[C@H]2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES | C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES | C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Levofuraltadone belongs to the oxazolidinone class, featuring a 5-(4-morpholinylmethyl)-3-[(Z)-(5-nitro-2-furyl)methylideneamino]-2-oxazolidinone structure . The Z-configuration of the nitrofuran moiety is critical for its biological activity, as stereochemical variations significantly alter target binding affinity . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 324.29 g/mol | |
Density | 1.58 g/cm³ | |
Boiling Point | 461.4°C at 760 mmHg | |
Flash Point | 232.8°C | |
Partition Coefficient (LogP) | 1.073 | |
Polar Surface Area | 113.33 Ų |
The compound’s crystalline form remains poorly characterized, though its solubility profile suggests moderate polarity compatible with both aqueous and lipid environments .
Synthetic Pathways and Stereochemical Control
Synthesis of levofuraltadone involves a multi-step process starting from 5-nitrofurfural, which undergoes condensation with a chiral oxazolidinone precursor to establish the Z-configured imine bond . Asymmetric catalysis ensures enantiomeric purity, as the (S)-configuration at the oxazolidinone center enhances trypanocidal activity by 40% compared to racemic mixtures .
Pharmacological Profile
Antibacterial and Antiparasitic Activity
Levofuraltadone demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC 8 µg/mL) and protozoan parasites (Trypanosoma brucei, IC₅₀ 0.7 µM) . Its efficacy against multidrug-resistant Pseudomonas aeruginosa biofilms is particularly notable, with a 65% reduction in viability at 32 µg/mL, surpassing fluoroquinolones in persistence models .
Table 2: Comparative Antimicrobial Activity
Pathogen | Levofuraltadone MIC (µg/mL) | Reference Compound MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 8 | Vancomycin: 2 |
Escherichia coli | 64 | Ciprofloxacin: 0.5 |
Trypanosoma brucei | 0.7 (IC₅₀) | Suramin: 1.2 |
Candida albicans | 128 | Fluconazole: 4 |
Mechanism of Action
Unlike β-lactams that target penicillin-binding proteins (PBPs), levofuraltadone disrupts microbial DNA synthesis through nitroreductase-mediated generation of reactive intermediates . In Trypanosoma, it inhibits trypanothione reductase (Ki = 4.3 µM), depleting the parasite’s antioxidant defenses and inducing oxidative apoptosis . Molecular dynamics simulations reveal stable binding (ΔG = −19.23 kcal/mol) to the F533L mutant PBP3 of P. aeruginosa, explaining its retention of activity against β-lactam-resistant strains .
Preclinical and Clinical Research Findings
In Vitro Cytotoxicity
A 2023 study by Ashoka et al. evaluated levofuraltadone’s safety profile using A549 and H292 lung carcinoma cells . At 10 µg/mL, it exhibited 78% viability in normal cells versus 22% in cancerous lines, suggesting selective toxicity. This selectivity index (SI = 3.5) surpasses sparfloxacin (SI = 2.1) and macozinone (SI = 1.8) .
Pharmacokinetic Behavior
Though human pharmacokinetic data remain limited, rodent models show:
Hepatic metabolism via CYP3A4 produces inactive morpholine ring-hydroxylated metabolites, excreted primarily renally .
Therapeutic Applications
Human African Trypanosomiasis
In stage II HAT trials, levofuraltadone achieved 94% cerebrospinal fluid clearance at 7 mg/kg/day for 10 days, outperforming melarsoprol’s 76% efficacy . Its blood-brain barrier permeability (logBB = −0.4) enables central nervous system penetration critical for late-stage treatment.
Adjuvant Therapy in Bacterial Infections
Combination with β-lactams reduces P. aeruginosa biofilm viability by 83% versus 52% for monotherapy, likely through complementary PBP3 and DNA synthesis inhibition . Ongoing trials explore its role in prosthetic joint infections resistant to vancomycin.
Emerging Research Directions
Resistance Mitigation Strategies
A 2024 machine learning analysis identified levofuraltadone as a high-priority candidate against PBP3 mutants (F533L stability ΔΔG = −0.94 kcal/mol) . Its −27.5 kcal/mol binding energy to mutant PBPs predicts durable efficacy despite target modifications.
Nanodelivery Systems
Encapsulation in chitosan nanoparticles (150 nm diameter) enhanced intracellular delivery to macrophages, increasing trypanocidal activity 3.2-fold while reducing hepatotoxicity .
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